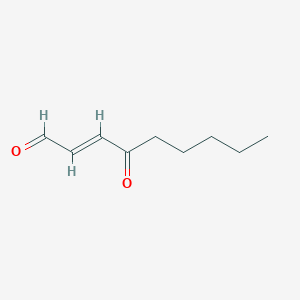

4-Oxo-2-(E)-nonenal

Description

Properties

IUPAC Name |

(E)-4-oxonon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPPVOUBHWNCAW-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032845 | |

| Record name | 4-Oxo-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103560-62-9 | |

| Record name | 4-Oxo-2-(E)-nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103560-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103560629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the In Vivo Formation of 4-Oxo-2-(E)-nonenal (ONE)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Oxo-2-(E)-nonenal (ONE)

In the landscape of oxidative stress and lipidomics, few molecules are as potent and mechanistically significant as the α,β-unsaturated aldehydes derived from lipid peroxidation. Among these, this compound (ONE) has emerged as a critical biomarker and a highly reactive mediator of cellular damage.[1] Generated from the oxidative degradation of n-6 polyunsaturated fatty acids (PUFAs), ONE is a bifunctional electrophile that readily forms adducts with proteins, DNA, and other cellular nucleophiles, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases, including atherosclerosis and neurodegenerative disorders.[1][2]

Unlike its more extensively studied counterpart, 4-hydroxy-2-nonenal (HNE), ONE possesses a unique keto-aldehyde structure that confers distinct reactivity, including a remarkable capacity to cross-link proteins at concentrations 100-fold lower than HNE.[1] Understanding the precise mechanisms of its formation in vivo is paramount for developing targeted therapeutic strategies and refining diagnostic approaches for diseases rooted in oxidative stress. This guide provides an in-depth examination of the core biochemical pathways leading to the generation of ONE, offers field-proven insights for its experimental analysis, and synthesizes the current understanding of this pivotal molecule.

Biochemical Origins: The n-6 PUFA Precursors

The genesis of ONE is intrinsically linked to the oxidative degradation of n-6 polyunsaturated fatty acids, which are essential components of cellular membranes. The two primary precursors are:

-

Linoleic Acid (LA, 18:2n-6): The most abundant PUFA in many tissues and lipoproteins.

-

Arachidonic Acid (AA, 20:4n-6): A key component of phospholipids, particularly at the sn-2 position, and a substrate for various oxygenating enzymes.

The presence of bis-allylic hydrogens in these fatty acids—methylene groups flanked by double bonds—makes them exceptionally susceptible to hydrogen abstraction by reactive oxygen species (ROS), initiating the cascade of lipid peroxidation.[3]

Core Formation Pathways of this compound

The conversion of n-6 PUFAs into ONE is not a single reaction but a complex network of competing and intersecting pathways that can be broadly categorized as non-enzymatic (free radical-mediated) and enzymatic.

Non-Enzymatic Free Radical Pathway

This pathway is the canonical mechanism of lipid peroxidation, initiated by ROS under conditions of oxidative stress.

-

Initiation: A reactive species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a bis-allylic carbon of linoleic or arachidonic acid, forming a carbon-centered lipid radical (L•).[3]

-

Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[3] This radical can then abstract a hydrogen from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).[3] For linoleic acid, this step yields hydroperoxyoctadecadienoic acids (HPODEs), primarily 13-HPODE and 9-HPODE.

-

Decomposition: The crucial step for aldehyde generation is the decomposition of the lipid hydroperoxide. This process is often catalyzed by transition metal ions like ferrous iron (Fe²⁺).[4] Fe²⁺-mediated decomposition of 13-HPODE leads to the formation of an alkoxyl radical, which undergoes rearrangement and C-C bond cleavage (Hock cleavage) to yield various products.

-

Formation of ONE Precursors: Seminal work has shown that the Fe²⁺-mediated breakdown of 13-HPODE generates 4-hydroperoxy-2-(E)-nonenal (HPNE) as a major, albeit unstable, intermediate.[4][5] It is proposed that HPNE can subsequently be converted to ONE.[1][4][5] The direct formation of ONE from a rearrangement product of 13-HPODE is also considered a possibility.[1][4]

Enzymatic Pathways

While often associated with free radical damage, ONE formation can also be driven by specific enzymatic activities that generate the necessary lipid hydroperoxide precursors.[6][7]

-

Lipoxygenase (LOX) Pathway: Enzymes like 15-lipoxygenase-1 (15-LOX-1) can oxygenate arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HPETE), an analogue of 13-HPODE.[8] This hydroperoxide can then enter the decomposition cascade described above to generate ONE.[6] This links specific inflammatory and signaling pathways directly to ONE production.

-

Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are central to prostanoid synthesis. During their catalytic cycle, they produce hydroperoxide intermediates that can also be shunted into pathways leading to the formation of reactive aldehydes, including ONE.[1][6][7]

The interplay between these pathways means that ONE can be generated both as a result of uncontrolled oxidative damage and as a byproduct of regulated enzymatic signaling, highlighting its complex role in both physiology and pathology.

Visualization of the ONE Formation Pathway

The following diagram illustrates the convergent pathways leading from the primary n-6 PUFA precursor, linoleic acid, to the formation of this compound.

Caption: Convergent pathways for the formation of this compound (ONE).

Quantitative Data Summary

Quantifying endogenous levels of reactive aldehydes is challenging due to their transient nature. However, measurements of stable adducts provide valuable insights. The table below summarizes representative data on ONE-adduct levels, highlighting the differences between healthy and pathological states.

| Analyte | Biological Matrix | Condition | Concentration (Mean ± SD) | Reference |

| ONE-ketoamide (lysine) adducts | High-Density Lipoprotein (HDL) | Healthy Controls | 15.3 ± 5.6 pmol/mg | [1] |

| ONE-ketoamide (lysine) adducts | High-Density Lipoprotein (HDL) | Familial Hypercholesterolemia (FH) | 54.6 ± 33.8 pmol/mg | [1] |

This data illustrates a significant elevation of ONE-modified proteins in a disease state associated with high oxidative stress.

Experimental Protocol: Quantification of ONE-Glutathione Adducts by LC-MS/MS

Direct measurement of free ONE in vivo is impractical. A robust and validated approach involves quantifying its stable detoxification products, such as glutathione (GSH) adducts, using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on methodologies developed for analyzing ONE-derived adducts.[7]

Objective: To quantify the endogenous thiadiazabicyclo-ONE-GSH adduct (TOG), a stable and specific marker of ONE formation, in cell or tissue lysates.

Self-Validation System: The protocol's integrity relies on the use of a heavy-isotope labeled internal standard (e.g., ¹³C,¹⁵N-TOG), which is added at the very beginning of sample processing. This standard co-purifies with the endogenous analyte and corrects for any analyte loss during extraction and for variations in instrument response, ensuring accurate quantification.

Methodology

-

Sample Preparation & Lysis:

-

Harvest cells or homogenize tissue in ice-cold phosphate-buffered saline (PBS) containing antioxidants (e.g., 100 µM butylated hydroxytoluene, BHT) to prevent ex vivo artifactual lipid peroxidation.

-

Lyse the cells/homogenate via sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Immediately add the heavy-isotope labeled internal standard to the lysate at a known concentration.

-

-

Protein Precipitation & Extraction:

-

Precipitate proteins by adding two volumes of ice-cold acetone or acetonitrile.

-

Incubate at -20°C for 30 minutes to ensure complete precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the small molecule analytes, including TOG.

-

-

Solid-Phase Extraction (SPE) for Cleanup and Concentration:

-

Condition a C18 SPE cartridge (e.g., 100 mg) with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with water to remove salts and highly polar interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) with a gradient elution.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both endogenous (light) TOG and the internal standard (heavy) TOG. The exact m/z values must be determined empirically using authentic standards.

-

Example (Hypothetical):

-

Endogenous TOG: Q1: [M+H]⁺ → Q3: [fragment ion]⁺

-

Internal Standard TOG: Q1: [M+H]⁺ (heavy) → Q3: [fragment ion]⁺ (heavy)

-

-

-

Quantification: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard. Determine the concentration using a standard curve prepared with known amounts of the analyte and a fixed amount of the internal standard.

-

References

-

Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2025). ResearchGate. [Link]

-

Schaur, R. J., Siems, W., Bresgen, N., & Eckl, P. (2015). 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. Biomolecules, 5(4), 2247-2337. [Link]

-

Perluigi, M., Di Domenico, F., & Butterfield, D. A. (2014). 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. Antioxidants & Redox Signaling, 20(10), 1-24. [Link]

-

Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. (2025). Request PDF. [Link]

-

Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical Research in Toxicology, 13(8), 698-702. [Link]

-

Bolner, A., Bosello, O., & Nordera, G. (2017). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. American Journal of Research in Medical Sciences. [Link]

-

Kowalska, E., & Piekielko-Witkowska, A. (2022). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrinology, 163(3). [Link]

-

Völkel, W., et al. (2006). Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation. Journal of Biological Chemistry, 281(42), 30881-30886. [Link]

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

-

A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. (n.d.). National Institutes of Health. [Link]

-

Yi, X., et al. (2007). A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. Chemical Research in Toxicology, 20(6), 934-943. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Formation of 4-Oxo-2-(E)-nonenal (4-ONE)

Abstract

4-Oxo-2-(E)-nonenal (4-ONE) is a highly reactive α,β-unsaturated keto-aldehyde generated endogenously through the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs). As a prominent marker and effector of lipid peroxidation, 4-ONE plays a significant role in the pathophysiology of numerous diseases associated with oxidative stress. Its heightened electrophilicity, surpassing that of its more extensively studied counterpart, 4-hydroxy-2-nonenal (4-HNE), allows it to readily form covalent adducts with cellular macromolecules, thereby disrupting protein function and cellular signaling. This guide provides a comprehensive overview of the core mechanisms governing the formation of 4-ONE, its biological reactivity, and validated methodologies for its detection and quantification. We will explore the causal chain from PUFA precursors to the generation of critical hydroperoxide intermediates and their subsequent transformation into 4-ONE, offering field-proven insights for researchers in the biomedical and pharmaceutical sciences.

Introduction: The Genesis of a Reactive Aldehyde

Under conditions of oxidative stress, cellular lipids, particularly polyunsaturated fatty acids (PUFAs) embedded in cell membranes, become targets for reactive oxygen species (ROS). This initiates a cascade of chemical reactions known as lipid peroxidation, a process that generates a variety of reactive aldehydes.[1] Among these, this compound (4-ONE) has emerged as a critical molecule of interest.

4-ONE is structurally similar to 4-hydroxy-2-nonenal (4-HNE), another major product of lipid peroxidation.[2][3][4] However, the substitution of a ketone group at the C4 position in 4-ONE, in place of 4-HNE's hydroxyl group, significantly increases its electrophilic reactivity.[5] This heightened reactivity makes 4-ONE a more potent modifier of nucleophilic amino acids such as cysteine, lysine, and histidine, leading to the formation of stable protein adducts that can profoundly alter cellular function.[5] Understanding the precise pathways of its formation is therefore paramount for elucidating its role in disease and developing targeted therapeutic strategies.

The Foundational Chemistry: Lipid Peroxidation of ω-6 PUFAs

The formation of 4-ONE is inextricably linked to the peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, which are abundant in cellular membranes.[6] The process can be broadly categorized into three phases: initiation, propagation, and termination.[7]

-

Initiation: The process begins when a pro-oxidant, typically a reactive oxygen species like the hydroxyl radical (•OH), abstracts an allylic hydrogen atom from a PUFA, creating a carbon-centered lipid radical (L•).[1][7]

-

Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from an adjacent PUFA molecule, generating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating a chain reaction.[7]

-

Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product. Antioxidants, such as vitamin E, can also terminate the chain by donating a hydrogen atom to a peroxyl radical.[7]

The critical precursors for 4-ONE are the lipid hydroperoxides (LOOHs) generated during the propagation phase. Specifically, the decomposition of 13-hydroperoxyoctadecadienoic acid (13-HPODE), a primary hydroperoxide of linoleic acid, is a key pathway.

Biological Reactivity and Pathophysiological Implications

The biological effects of 4-ONE are dictated by its chemical structure. The presence of both an α,β-unsaturated double bond and two electrophilic carbonyl carbons (at C1 and C4) makes it highly susceptible to nucleophilic attack. [8]It readily forms covalent adducts with proteins, primarily through a Michael addition mechanism with the side chains of cysteine, histidine, and lysine residues. [3][5] This adduction can lead to:

-

Enzyme Inactivation: Covalent modification of active site residues can abolish catalytic activity.

-

Disruption of Protein Structure and Function: Adduct formation can induce conformational changes, leading to protein misfolding, aggregation, and impaired function.

-

Alteration of Signaling Pathways: 4-ONE, much like 4-HNE, can modulate critical signaling pathways. It has been implicated in the regulation of the NRF2/KEAP1 pathway, which governs the antioxidant response, and in the induction of ferroptosis, a form of regulated cell death. [9][10] The accumulation of 4-ONE-protein adducts is a hallmark of oxidative damage and is associated with the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

| Property | 4-Hydroxy-2-nonenal (4-HNE) | 4-Oxo-2-nonenal (4-ONE) | Reference |

| Functional Group at C4 | Hydroxyl (-OH) | Ketone (=O) | [5] |

| Relative Reactivity | High | Very High (more electrophilic) | [5] |

| Primary Precursor | Lipid Hydroperoxides (e.g., 13-HPODE) | Lipid Hydroperoxides (e.g., 13-HPODE) | [6][11] |

| Primary Adduction Mech. | Michael Addition | Michael Addition | [3] |

| Key Cellular Targets | Cysteine, Histidine, Lysine | Cysteine, Histidine, Lysine, Arginine | [5] |

Methodologies for Detection and Quantification: A Validated UPLC-PDA Protocol

The accurate measurement of 4-ONE in biological and food matrices is essential for research but is challenged by its high reactivity and low endogenous concentrations. A robust and sensitive analytical method is crucial. Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA) has been developed and validated for this purpose. [12][13]

Causality in Method Design:

The choice of UPLC is driven by the need for high resolution and rapid separation, which is critical for resolving 4-ONE from a complex mixture of other lipid peroxidation products. [12]The PDA detector allows for the simultaneous acquisition of absorbance data across a range of wavelengths, enabling confirmation of the analyte's identity based on its UV spectrum and ensuring accurate quantification at its absorbance maximum (around 217-245 nm). [12]The protocol's trustworthiness is established through a rigorous validation process, ensuring it is a self-validating system. [13]

Step-by-Step UPLC-PDA Protocol for 4-ONE Quantification

This protocol is a synthesized methodology based on established and validated approaches. [12][13] 1. Sample Preparation & Extraction: a. Homogenize the biological tissue or food sample in a suitable buffer (e.g., phosphate-buffered saline) on ice. b. Perform lipid extraction using a standard method, such as a Folch or Bligh-Dyer extraction with a chloroform/methanol mixture. c. Evaporate the organic solvent under a stream of nitrogen gas. d. Reconstitute the lipid extract in the mobile phase for UPLC analysis.

2. (Optional but Recommended) Derivatization:

- Rationale: To enhance stability and detection sensitivity, 4-ONE can be derivatized. For instance, reaction with hydroxylamine hydrochloride converts the carbonyl groups to more stable oxime derivatives, which can be readily analyzed by LC/MS for structural confirmation. [11] 3. UPLC-PDA Analysis: a. Column: Use a high-resolution reversed-phase column (e.g., C18). b. Mobile Phase: A gradient of acetonitrile and water is typically effective. c. Flow Rate: Optimized for sharp, well-defined peaks (e.g., ~0.3 mL/min). [14] d. Injection Volume: Typically 5-10 µL. e. Detection: Monitor at the absorbance maximum for 4-ONE (e.g., 224 nm). Acquire full spectra to confirm peak purity.

4. Quantification: a. Prepare a standard curve using an authentic 4-ONE standard across a relevant concentration range (e.g., 0.0032–10 ng/mL). [13] b. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999. [13] c. Calculate the concentration of 4-ONE in the unknown samples by interpolating their peak areas from the standard curve.

5. Protocol Validation (Self-Validating System):

- Linearity: Assessed from the standard curve's correlation coefficient.

- Precision: Determined by calculating the relative standard deviation (RSD) of replicate measurements (intraday and interday). RSDs should be below 2%. [13] * Accuracy: Evaluated via recovery studies by spiking known amounts of 4-ONE standard into blank matrix samples. Recoveries should typically range from 97% to 106%. [13] * Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio. Reported values are in the low ng/mL range (e.g., LOD ~0.03 ng/mL, LOQ ~0.09 ng/mL). [13] * Robustness: Assessed by introducing small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition) to ensure the method remains reliable. [12]

Sample [label="Biological Sample"];

Homogenize [label="Homogenization & \nLipid Extraction"];

Extract [label="Reconstituted Extract"];

UPLC [label="UPLC System\n(C18 Column)"];

PDA [label="PDA Detector"];

Data [label="Chromatogram & \nSpectral Data"];

Quant [label="Quantification vs.\nStandard Curve"];

Result [label="[4-ONE] Concentration", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Homogenize;

Homogenize -> Extract;

Extract -> UPLC;

UPLC -> PDA;

PDA -> Data;

Data -> Quant;

Quant -> Result;

}

Conclusion and Future Perspectives

This compound is a highly reactive and biologically significant product of lipid peroxidation. Its endogenous formation stems from the metal-catalyzed decomposition of ω-6 PUFA hydroperoxides, proceeding through a critical 4-hydroperoxy-2-nonenal intermediate. The pronounced electrophilicity of 4-ONE drives its adduction to cellular proteins, implicating it as a key mediator of cellular dysfunction in oxidative stress-related pathologies.

Future research should focus on further delineating the specific enzymatic and non-enzymatic factors that control the branching ratio between 4-ONE and 4-HNE formation in vivo. Moreover, advanced proteomics and mass spectrometry techniques will be instrumental in identifying the full spectrum of the "4-ONE adductome," providing novel insights into its specific cellular targets and paving the way for the development of therapeutics aimed at mitigating the downstream consequences of lipid peroxidation.

References

-

Sito, N., & Cypryk, W. (2022). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]

-

Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. ResearchGate. [Link]

-

Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. PubMed. [Link]

-

Wikipedia. (n.d.). 4-Hydroxynonenal. Wikipedia. [Link]

-

ResearchGate. (n.d.). Production pathway of 4-hydroxy-2-nonenal (4-HNE). ResearchGate. [Link]

-

Lee, S. H., & Blair, I. A. (2000). Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. Request PDF. [Link]

-

Dabravolski, S. A., et al. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? National Institutes of Health. [Link]

-

Lee, S. H., & Blair, I. A. (2000). Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. ACS Publications. [Link]

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. PubMed Central. [Link]

-

Mohan, A., et al. (2024). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. National Institutes of Health. [Link]

-

Dalle-Donne, I., et al. (2017). Enzymatic and non-enzymatic detoxification of 4-hydroxynonenal: Methodological aspects and biological consequences. PubMed. [Link]

-

Živković, D., et al. (2023). Short Overview on the Involvement of Lipid Peroxidation Product 4-Hydroxynonenal in Diverse Pathways of Cell Death. IMR Press. [Link]

-

Mohan, A., et al. (2024). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. ResearchGate. [Link]

-

Wikipedia. (n.d.). Lipid peroxidation. Wikipedia. [Link]

-

Parvez, S., et al. (2018). 4-Hydroxy-2-nonenal: a critical target in oxidative stress? National Institutes of Health. [Link]

-

Wakita, C., et al. (2011). A method for detection of 4-hydroxy-2-nonenal adducts in proteins. Society for Redox Biology and Medicine. [Link]

-

ResearchGate. (n.d.). Formation of ONE during lipid peroxidation. ResearchGate. [Link]

-

Carbone, D. L., et al. (2005). Chemical structures for 4-HNE (A) and 4-ONE (B). ResearchGate. [Link]

Sources

- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 4. sfrbm.org [sfrbm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. imrpress.com [imrpress.com]

- 11. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

4-Oxo-2-(E)-nonenal: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 4-Oxo-2-(E)-nonenal in Oxidative Stress and Disease

In the intricate landscape of cellular biology, the process of lipid peroxidation stands as a critical mediator of oxidative stress, implicated in a vast array of physiological and pathological processes. Among the myriad of reactive aldehydes generated during the oxidative degradation of polyunsaturated fatty acids, this compound (ONE) has emerged as a molecule of profound interest.[1] Derived from the oxidation of ω-6 polyunsaturated fatty acids such as linoleic and arachidonic acid, ONE is a highly reactive α,β-unsaturated ketoaldehyde that readily forms covalent adducts with cellular macromolecules, thereby disrupting their function and contributing to cellular dysfunction and disease.[1][2][3]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the fundamental aspects of ONE's formation, its chemical reactivity, and its significant role in cellular signaling and the pathogenesis of various diseases. Furthermore, this guide offers practical, field-proven insights into the experimental methodologies required to study this potent lipid peroxidation product, from its chemical synthesis and quantification to the assessment of its biological effects in vitro.

I. The Genesis of a Reactive Aldehyde: Formation and Chemical Properties of this compound

The formation of ONE is a direct consequence of lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids within cellular membranes.[4] This process leads to the generation of lipid hydroperoxides, which are unstable and can decompose, particularly in the presence of transition metals like iron, to form a variety of reactive aldehydes, including ONE and the more extensively studied 4-hydroxy-2-nonenal (HNE).[2][3]

The Fe(II)-mediated decomposition of 13-hydroperoxyoctadecadienoic acid (13-HPODE), a primary oxidation product of linoleic acid, is a key pathway leading to the formation of ONE.[2][3] Initially, 4-hydroperoxy-2-nonenal (HPNE) is formed, which can then be converted to either HNE or ONE.[3][5]

Caption: Formation of this compound from lipid peroxidation.

The chemical structure of ONE, featuring both an α,β-unsaturated aldehyde and a ketone group, confers upon it a high degree of electrophilicity. This makes it exceptionally reactive towards nucleophilic amino acid residues in proteins, primarily cysteine, histidine, and lysine.[3] This reactivity is significantly greater than that of HNE, making ONE a more potent modifier of protein structure and function.

| Property | This compound (ONE) | 4-Hydroxy-2-nonenal (HNE) |

| Molecular Formula | C₉H₁₄O₂ | C₉H₁₆O₂ |

| Molar Mass | 154.21 g/mol | 156.22 g/mol |

| Key Functional Groups | α,β-Unsaturated Aldehyde, Ketone | α,β-Unsaturated Aldehyde, Hydroxyl |

| Reactivity | Highly reactive electrophile | Reactive electrophile |

| Primary Protein Targets | Cysteine, Histidine, Lysine | Cysteine, Histidine, Lysine |

II. The Pathological Impact of a Potent Electrophile: ONE in Disease

The high reactivity of ONE underlies its involvement in a range of pathological conditions. By forming covalent adducts with proteins, ONE can lead to protein aggregation, enzyme inactivation, and disruption of cellular signaling pathways. This molecular damage contributes to the cellular dysfunction observed in numerous diseases.

A. Neurodegenerative Diseases

Oxidative stress and lipid peroxidation are well-established contributors to the pathogenesis of neurodegenerative diseases such as Parkinson's disease. ONE has been shown to induce the oligomerization of α-synuclein, a key protein implicated in the formation of Lewy bodies, the pathological hallmark of Parkinson's disease.[2]

B. Cardiovascular Disease

In the context of cardiovascular disease, ONE has been implicated in the dysfunction of high-density lipoprotein (HDL). Individuals with familial hypercholesterolemia have been found to have significantly higher levels of ONE-ketoamide adducts in their HDL.[6] ONE is a potent crosslinker of apolipoprotein A-I (apoA-I), the major protein component of HDL, leading to impaired HDL function.[6]

III. Cellular Signaling Under Siege: ONE's Interference with Key Pathways

ONE's electrophilic nature allows it to directly interact with and modify critical signaling proteins, leading to the dysregulation of cellular pathways that govern stress response and inflammation.

A. The Keap1-Nrf2 Pathway: A Disrupted Defense

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1. Electrophiles like ONE can react with cysteine residues on Keap1, leading to the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Caption: Activation of the Nrf2 pathway by this compound.

B. The NF-κB Pathway: Fueling Inflammation

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held in the cytoplasm by its inhibitor, IκB. Various stimuli, including oxidative stress, can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes. While the direct effects of ONE on this pathway are still under investigation, its role as a product of oxidative stress suggests its involvement in NF-κB-mediated inflammation.[7]

Sources

- 1. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Monoclonal antibodies for detection of 4-hydroxynonenal modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Oxo-2-(E)-nonenal (4-ONE)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Potent Mediator of Oxidative Stress

In the intricate landscape of cellular signaling and pathology, the byproducts of lipid peroxidation have emerged as critical players. Among these, 4-Oxo-2-(E)-nonenal (4-ONE) stands out as a highly reactive α,β-unsaturated aldehyde with profound implications for cell biology and disease.[1] This guide, intended for the discerning scientific community, moves beyond a cursory overview to provide a deep, actionable understanding of 4-ONE's chemical behavior, its reactivity with key biomolecules, and the methodologies to study these interactions. As a senior application scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established experimental evidence to empower your research and development endeavors.

Genesis and Chemical Profile of this compound

4-ONE is a secondary metabolite arising from the oxidative degradation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acids.[2] Its formation is intricately linked to conditions of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to the peroxidation of cellular lipids.

The generation of 4-ONE is a multi-step process. Initially, lipid hydroperoxides are formed, which can then decompose, particularly in the presence of transition metals like iron, to yield a variety of reactive aldehydes.[2][3] One key intermediate in this pathway is 4-hydroperoxy-2-nonenal, which can subsequently be converted to 4-ONE.[2][3]

Chemical Structure and Physicochemical Properties:

4-ONE is a nine-carbon α,β-unsaturated aldehyde characterized by a ketone group at the C4 position and a trans-configured double bond between C2 and C3. This unique arrangement of functional groups confers upon it a high degree of electrophilicity and, consequently, significant reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | N/A |

| Molecular Weight | 154.21 g/mol | N/A |

| Appearance | N/A | N/A |

| Solubility | N/A | N/A |

| Stability | Solutions are unstable; prepare fresh. | [4] |

Note: Detailed physical properties such as boiling point, melting point, and solubility are not consistently reported in the literature, underscoring the compound's inherent instability and the need for fresh preparation for experimental use.

The High Reactivity of 4-ONE: A Double-Edged Sword

The electrophilic nature of 4-ONE dictates its propensity to react with a wide array of biological nucleophiles, most notably the side chains of specific amino acid residues within proteins and the thiol group of glutathione. This reactivity is central to both its physiological signaling roles and its pathological consequences.

Adduction to Protein Nucleophiles: Mechanisms and Consequences

4-ONE readily forms covalent adducts with proteins, primarily through two key mechanisms: Michael addition and Schiff base formation.[1][5] The primary targets for these modifications are the nucleophilic side chains of cysteine, histidine, lysine, and arginine residues.[5][6][7]

The order of reactivity of amino acids with 4-ONE is generally considered to be Cysteine >> Histidine > Lysine > Arginine.[5][7]

Michael Addition: The α,β-unsaturated aldehyde moiety of 4-ONE is susceptible to nucleophilic attack at the C3 position by the thiol group of cysteine and the imidazole group of histidine. This 1,4-conjugate addition results in the formation of a stable covalent adduct.

Schiff Base Formation: The aldehyde group at C1 of 4-ONE can react with the primary amine of lysine residues to form a reversible Schiff base. This initial adduct can undergo further reactions, including cyclization, to form more stable products. The fastest reaction of 4-ONE with proteins involves Schiff base formation at lysine ε-amino groups.[1]

Protein Cross-linking: A significant consequence of 4-ONE's bifunctional nature is its ability to induce both intra- and intermolecular protein cross-linking.[8] This can lead to the formation of high-molecular-weight aggregates, contributing to protein dysfunction and cellular toxicity. A notable example is the 4-ONE-induced oligomerization of α-synuclein, a process implicated in the pathogenesis of Parkinson's disease.[9]

Detoxification via Glutathione Conjugation: The Formation of TOG

A primary detoxification pathway for 4-ONE in cells involves its conjugation with glutathione (GSH), a reaction often catalyzed by glutathione-S-transferases (GSTs).[10] This process is crucial for mitigating the cytotoxic effects of 4-ONE.

Intriguingly, the reaction of 4-ONE with GSH leads to the formation of a unique and stable metabolite known as the thiadiazabicyclo-ONE-GSH adduct (TOG).[10] The formation of TOG is a complex process involving an initial nucleophilic attack of the glutamate α-amino group of GSH on the C1 aldehyde of 4-ONE to form a Schiff base, followed by a Michael addition of the cysteine thiol and subsequent intramolecular cyclizations and dehydrations.[10] The resulting TOG adduct is resistant to the typical enzymatic degradation of GSH conjugates, making it a stable and quantifiable biomarker of 4-ONE formation and, by extension, lipid hydroperoxide-mediated oxidative stress.[10]

Biological Significance: From Cell Signaling to Pathology

The high reactivity of 4-ONE underlies its dual role in cellular processes. At low, physiological concentrations, it can act as a signaling molecule, modulating the activity of various proteins. However, at elevated levels, typically associated with oxidative stress, its widespread and often irreversible modification of biomolecules contributes to cellular dysfunction and the pathogenesis of numerous diseases.

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which targets it for proteasomal degradation. Electrophiles, including 4-ONE, can covalently modify specific cysteine residues on Keap1.[11] This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. While this represents a protective response, chronic or excessive activation of this pathway by 4-ONE can have complex and context-dependent consequences.

Neurotoxicity and Role in Neurodegenerative Diseases

4-ONE is significantly more neurotoxic than its more extensively studied counterpart, 4-hydroxy-2-nonenal (4-HNE), exhibiting 4-5 times greater toxicity to human neuroblastoma cells at concentrations near the threshold of lethality.[1] Its ability to rapidly form adducts with and cross-link proteins is a key contributor to its neurotoxic effects. As mentioned earlier, the 4-ONE-induced aggregation of α-synuclein provides a direct link to the pathology of synucleinopathies like Parkinson's disease.[9] Furthermore, the interaction of 4-ONE-induced α-synuclein oligomers with cellular membranes can lead to mitochondrial fragmentation, further exacerbating cellular dysfunction.[12]

Impact on HDL Function and Cardiovascular Disease

Recent studies have highlighted the role of 4-ONE in the dysfunction of high-density lipoprotein (HDL), a key player in reverse cholesterol transport and cardiovascular health. 4-ONE is a potent cross-linker of apolipoprotein A-I (apoA-I), the major protein component of HDL.[13] This modification impairs the anti-inflammatory properties of HDL and is associated with elevated levels in individuals with familial hypercholesterolemia.[13]

Experimental Protocols for the Study of 4-ONE

A central tenet of scientific progress is the ability to reliably and reproducibly investigate a molecule of interest. This section provides an overview of key experimental protocols for the synthesis, handling, and analysis of 4-ONE and its interactions.

Synthesis and Purification of this compound

Protocol:

-

Oxidation of 4-hydroxy-2(E)-nonenal diethyl acetal:

-

Dissolve 4-hydroxy-2(E)-nonenal diethyl acetal in a suitable organic solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as activated manganese dioxide (MnO₂) or perform a Swern oxidation using dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride.[14]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the oxidizing agent and its byproducts.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-oxo-2(E)-nonenal diethyl acetal.

-

-

Hydrolysis of the Diethyl Acetal:

-

Dissolve the crude 4-oxo-2(E)-nonenal diethyl acetal in a mixture of a suitable organic solvent (e.g., acetone) and an acidic aqueous solution (e.g., citric acid/HCl).

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude 4-ONE by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the pure 4-ONE and confirm their purity by nuclear magnetic resonance (NMR) spectroscopy and/or mass spectrometry.

-

Note: Due to its instability, it is crucial to use the purified 4-ONE immediately or store it under an inert atmosphere at low temperatures for a very short period.

-

Assessment of 4-ONE Cytotoxicity

Rationale: Determining the cytotoxic potential of 4-ONE is fundamental to understanding its biological effects and for designing experiments with appropriate concentrations. The MTT assay is a widely used colorimetric method for assessing cell viability.

Protocol (MTT Assay):

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Treatment with 4-ONE:

-

Prepare fresh serial dilutions of 4-ONE in serum-free cell culture medium immediately before use.

-

Remove the growth medium from the cells and replace it with the medium containing different concentrations of 4-ONE. Include a vehicle control (medium with the solvent used to dissolve 4-ONE).

-

Incubate the cells with 4-ONE for the desired period (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Incubation:

-

Solubilization of Formazan:

-

Carefully remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of 4-ONE relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the concentration of 4-ONE to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Analysis of 4-ONE-Protein Adducts by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and characterization of protein modifications, including those induced by 4-ONE.

Protocol Overview:

-

Sample Preparation:

-

In vitro adduction: Incubate the protein of interest with a defined concentration of 4-ONE under controlled conditions (buffer, temperature, time).

-

Cellular or tissue samples: Expose cells or tissues to 4-ONE, then lyse the cells and extract the proteins.

-

Reduction and Alkylation: Reduce disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and then alkylate the resulting free thiols with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.

-

Proteolytic Digestion: Digest the adducted proteins into smaller peptides using a protease with known cleavage specificity, most commonly trypsin.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the complex mixture of peptides using reverse-phase liquid chromatography (LC). This separates peptides based on their hydrophobicity.

-

Mass Spectrometry:

-

The eluting peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.

-

The mass spectrometer first performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.

-

Peptide ions of interest are then selected and fragmented (MS2 or tandem MS) by collision-induced dissociation (CID) or other fragmentation methods.

-

The m/z of the resulting fragment ions are measured.

-

-

-

Data Analysis:

-

The MS/MS spectra are searched against a protein sequence database using specialized software (e.g., Mascot, Sequest).

-

The software identifies peptides by matching the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database.

-

Modifications by 4-ONE are identified by searching for the expected mass shifts on specific amino acid residues (e.g., +154 Da for a Michael adduct).

-

The site of modification on the peptide can be determined by analyzing the fragmentation pattern.

-

Concluding Remarks and Future Directions

This compound is a highly reactive and biologically significant lipid peroxidation product. Its ability to covalently modify proteins and other biomolecules places it at the crossroads of cellular signaling and oxidative damage. The methodologies outlined in this guide provide a framework for researchers to delve deeper into the multifaceted roles of 4-ONE in health and disease.

Future research should focus on several key areas:

-

Elucidating the full spectrum of 4-ONE-modified proteins in different cellular contexts and disease models. This will require advanced proteomics approaches to identify novel targets and understand the functional consequences of these modifications.

-

Developing more sensitive and specific analytical methods for the detection and quantification of 4-ONE and its adducts in biological samples. This is crucial for establishing its role as a reliable biomarker.

-

Investigating the therapeutic potential of targeting 4-ONE-mediated pathways. This could involve the development of novel scavenger molecules or inhibitors of its formation.

By continuing to unravel the complex chemistry and biology of 4-ONE, the scientific community can pave the way for new diagnostic and therapeutic strategies for a range of oxidative stress-related diseases.

References

-

Zhang, J., et al. (2007). A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. Chemical Research in Toxicology, 20(7), 981-991. [Link]

-

Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical Research in Toxicology, 13(8), 698-702. [Link]

-

DiBello, P. M., et al. (2020). Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia. Journal of Lipid Research, 61(3), 329-341. [Link]

-

Sayre, L. M., et al. (2006). 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Chemical Research in Toxicology, 19(7), 887-895. [Link]

-

Aldini, G., et al. (2011). LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues. Journal of Mass Spectrometry, 46(2), 144-154. [Link]

-

Doorn, J. A., & Petersen, D. R. (2002). Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical Research in Toxicology, 15(11), 1445-1450. [Link]

-

Näsström, T., et al. (2024). 4-Oxo-2-Nonenal- and Agitation-Induced Aggregates of α-Synuclein and Phosphorylated α-Synuclein with Distinct Biophysical Properties and Biomedical Applications. International Journal of Molecular Sciences, 25(9), 4786. [Link]

-

Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical Research in Toxicology, 13(8), 698-702. [Link]

-

Gilliland, R. A., et al. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica, 49(7), 778-790. [Link]

-

Al-Mubarak, A. I., et al. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Magnesium and Alloys, 11(10), 3469-3486. [Link]

-

Vdovky, N., et al. (2019). A Computational Insight into Reaction Between Different Amino Acids with Reactive Aldehydes 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Croatica Chemica Acta, 92(3), 365-374. [Link]

-

Shvadchak, V. V., et al. (2023). 4-Oxo-2-nonenal-Induced α-Synuclein Oligomers Interact with Membranes in the Cell, Leading to Mitochondrial Fragmentation. Biochemistry, 62(15), 2269-2277. [Link]

-

Zhang, Y. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Doctoral dissertation, University of Luxembourg. [Link]

-

Li, Y., et al. (2023). Post-translational modifications of Keap1: the state of the art. Frontiers in Pharmacology, 14, 1227311. [Link]

-

Fassett, J. T., & Petersen, D. R. (2005). Effects of Covalent Modification by 4-hydroxy-2-nonenal on the Noncovalent Oligomerization of Ubiquitin. Chemical Research in Toxicology, 18(9), 1386-1393. [Link]

-

Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Redox Biology, 1(1), 145-152. [Link]

-

Sonowal, H., & Ramana, K. V. (2019). 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. International Journal of Molecular Sciences, 20(22), 5746. [Link]

-

Shvadchak, V. V., et al. (2023). 4-Oxo-2-nonenal-Induced α-Synuclein Oligomers Interact with Membranes in the Cell, Leading to Mitochondrial Fragmentation. Biochemistry, 62(15), 2269-2277. [Link]

-

He, J., et al. (2024). Oxidative Stress and Keap1-Nrf2 Pathway Involvement in Bisphenol A-Induced Liver Damage in Rats. Toxics, 12(12), 945. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Waters Corporation. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Retrieved from [Link]

-

Doorn, J. A., & Petersen, D. R. (2002). Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical Research in Toxicology, 15(11), 1445-1450. [Link]

-

Vdovky, N., et al. (2019). A Computational Insight into Reaction Between Different Amino Acids with Reactive Aldehydes 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Croatica Chemica Acta, 92(3), 365-374. [Link]

-

Al-Abed, Y., et al. (1997). Synthesis of the lipid peroxidation product 4-hydroxy-2(E)-nonenal with 13C stable isotope incorporation. Journal of Labelled Compounds and Radiopharmaceuticals, 39(1), 47-55. [Link]

-

Näsström, T., et al. (2009). The lipid peroxidation metabolite 4-oxo-2-nonenal cross-links alpha-synuclein causing rapid formation of stable oligomers. The FEBS Journal, 276(4), 1014-1024. [Link]

-

Cece-Esencan, E. N., et al. (2016). Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data. Poster presentation. [Link]

-

Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). Nrf2/Keap1/ARE signaling: Towards specific regulation. British Journal of Pharmacology, 172(8), 1967-1970. [Link]

-

Carrascoso, I., et al. (2022). Insights in Post-Translational Modifications: Ubiquitin and SUMO. International Journal of Molecular Sciences, 23(6), 3237. [Link]

-

Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. [Link]

-

Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][1][10]DITHIINYLIDENE (BEDT-TTF). Retrieved from [Link]

-

Breitzig, M., et al. (2021). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE). Journal of Biosciences and Medicines, 9(12), 1-17. [Link]

-

da Cunha, M. P. (2017). LC-MS/MS method development for anti-oxidative biomarkers. Master's thesis, Universidade de Lisboa. [Link]

-

Reinitz, C. A., et al. (2014). Modification and functional inhibition of regulator of G-protein signaling 4 (RGS4) by 4-hydroxy-2-nonenal. Chemical Research in Toxicology, 27(1), 110-122. [Link]

-

Wang, Y., et al. (2021). DMMIC derivatization-assisted liquid chromatography-mass spectrometry method for metabolite profiling of the glutathione anabolic pathway in esophageal cancer tissues and cells. Analytica Chimica Acta, 1184, 339023. [Link]

Sources

- 1. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Oxo-2-Nonenal- and Agitation-Induced Aggregates of α-Synuclein and Phosphorylated α-Synuclein with Distinct Biophysical Properties and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The lipid peroxidation metabolite 4-oxo-2-nonenal cross-links alpha-synuclein causing rapid formation of stable oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative Stress and Keap1-Nrf2 Pathway Involvement in Bisphenol A-Induced Liver Damage in Rats | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Janus Face of Oxidative Stress: A Technical Guide to the Biological Role of 4-Oxo-2-(E)-nonenal

For researchers, scientists, and drug development professionals, understanding the nuanced roles of molecules generated during oxidative stress is paramount. This guide provides an in-depth exploration of 4-Oxo-2-(E)-nonenal (ONE), a highly reactive lipid peroxidation product, moving beyond a simple catalog of its effects to a deeper analysis of its chemical biology, pathological implications, and the methodologies to interrogate its function.

The Genesis and Chemical Animus of this compound (ONE)

Under conditions of oxidative stress, cellular machinery is besieged by reactive oxygen species (ROS), leading to a cascade of damaging events. A primary target of this onslaught is the polyunsaturated fatty acids (PUFAs) embedded in cellular membranes. This process, termed lipid peroxidation, generates a host of reactive aldehydes, among which this compound (ONE) and its more extensively studied counterpart, 4-hydroxy-2-nonenal (HNE), are of significant biological interest.

ONE is a bifunctional electrophile, a chemical characteristic that defines its high reactivity and subsequent toxicity. Its structure, featuring both an α,β-unsaturated aldehyde and a ketone, provides two reactive centers susceptible to nucleophilic attack from cellular macromolecules. This dual reactivity underpins its potent ability to form adducts with and cross-link proteins, DNA, and lipids, thereby disrupting their normal function.[1][2] ONE can be generated through both non-enzymatic, free radical-mediated pathways and enzymatically via the action of cyclooxygenases (COXs) and lipoxygenases (LOXs).[2]

The detoxification of ONE within the cell is a critical process for mitigating its harmful effects. A primary route of detoxification involves conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This leads to the formation of a unique thiadiazabicyclo-ONE-GSH adduct (TOG), which can be excreted and serves as a potential biomarker for ONE-induced oxidative stress.[2]

Molecular Mayhem: ONE's Adduction to Biomolecules and its Functional Ramifications

The electrophilic nature of ONE drives its adduction to various cellular components, leading to a wide range of functional consequences.

Protein Adduction: A Cascade of Dysfunction

Proteins are primary targets for ONE modification. The nucleophilic side chains of cysteine, histidine, lysine, and arginine residues readily react with ONE's electrophilic centers.[3] This adduction can lead to:

-

Enzyme Inactivation: Modification of active site residues can abolish catalytic activity.

-

Protein Cross-linking: The bifunctional nature of ONE allows it to bridge two different protein molecules or different sites within the same protein, leading to the formation of aggregates. This is particularly relevant in neurodegenerative diseases where protein aggregation is a key pathological feature.[1][4]

-

Disruption of Protein-Protein Interactions: Adduction can sterically hinder or alter the conformation of binding interfaces.

-

Altered Cellular Signaling: Modification of signaling proteins can lead to aberrant pathway activation or inhibition.

A chemoproteomic analysis has revealed four distinct types of ONE-derived protein modifications in cells: ketoamide and Schiff-base adducts with lysine, Michael adducts with cysteine, and a novel pyrrole adduct with cysteine.[5] Notably, these modifications can be reversible, suggesting a dynamic interplay between ONE adduction and cellular repair mechanisms.[5]

Genotoxicity: The Assault on Nucleic Acids

ONE can also form adducts with DNA and RNA, posing a threat to genomic integrity.[2] These adducts can interfere with DNA replication and transcription, potentially leading to mutations and contributing to the etiology of cancer.

Epigenetic Modifications

Emerging evidence suggests that ONE can directly impact the epigenome. Histones, the proteins responsible for packaging DNA into chromatin, are major targets for ONE modification. The formation of stable ketoamide adducts on lysine residues of histones can prevent nucleosome assembly, thereby altering chromatin structure and potentially influencing gene expression.[6]

Orchestrating Cellular Fate: ONE's Role in Signaling Pathways

The adduction of ONE to key signaling proteins can trigger a cascade of events that ultimately determine the cell's fate, pushing it towards survival, inflammation, or programmed cell death (apoptosis). While much of the detailed mechanistic work has been done with the related aldehyde HNE, the similarities in their reactivity allow for informed extrapolation.

Induction of Apoptosis

High concentrations of lipid aldehydes are potent inducers of apoptosis. The signaling pathways implicated in this process are complex and involve multiple interconnected cascades. Key pathways include:

-

Inhibition of Pro-Survival Signaling: HNE has been shown to inhibit the AKT signaling pathway, a central node in cell survival.[7] This inhibition leads to the de-repression of pro-apoptotic factors.

-

Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress and electrophilic adduction activate SAPKs such as c-Jun N-terminal kinase (JNK). Activated JNK can phosphorylate and modulate the activity of members of the Bcl-2 family of proteins, tipping the balance towards apoptosis.

-

Mitochondrial Dysfunction: ONE and HNE can directly target mitochondrial proteins, leading to increased mitochondrial ROS production, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[8]

-

Caspase Activation: The convergence of these pathways ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell in an orderly fashion.[7]

Caption: ONE-induced apoptotic signaling cascade.

Fueling the Flames of Inflammation

Lipid peroxidation products are potent inflammatory mediators. ONE-modified HDL, for instance, has a reduced capacity to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[1] This suggests that ONE can contribute to the inflammatory milieu in diseases like atherosclerosis.

Pathological Manifestations of ONE-Induced Damage

The cumulative effects of ONE-induced molecular damage contribute to the pathogenesis of a wide array of diseases characterized by chronic oxidative stress.

| Disease Category | Specific Disease | Role of 4-Oxo-2-nonenal (ONE) and related aldehydes | Key Molecular Targets/Mechanisms |

| Cardiovascular Diseases | Atherosclerosis | Elevated levels of ONE-adducted HDL are found in patients with familial hypercholesterolemia. ONE promotes protein cross-linking in HDL, impairing its anti-inflammatory function.[1] | Apolipoprotein A-I (ApoA-I) |

| Heart Failure | Increased levels of HNE are observed in failing myocardium. HNE induces ROS production and intracellular Ca2+ overload in cardiomyocytes.[9] | Not specified for ONE | |

| Neurodegenerative Diseases | Alzheimer's Disease | HNE-protein adducts are elevated in the brain and body fluids of Alzheimer's patients, contributing to neuronal damage.[10] | Enzymes of glucose metabolism, mitochondrial proteins |

| Parkinson's Disease | ONE promotes the aggregation of α-synuclein, a key event in Parkinson's pathology.[4] | α-synuclein | |

| Metabolic Diseases | Type 2 Diabetes | HNE impairs insulin signaling and glucose uptake in skeletal muscle.[11] Lipid peroxidation products are elevated in diabetic patients and contribute to complications.[12][13][14] | Insulin signaling pathway components |

| Cancer | Various Cancers | The role of lipid peroxidation products is complex ("two-faced"). At lower levels, they can promote cell proliferation and metastasis, while at high concentrations, they can induce apoptosis in cancer cells.[15][16] | Signaling proteins regulating proliferation and apoptosis (e.g., AKT, JNK) |

Methodological Corner: Interrogating the Role of ONE

A robust understanding of ONE's biological role necessitates reliable and sensitive methods for its detection and the characterization of its interactions.

Experimental Workflow for Investigating ONE's Effects

Caption: A generalized experimental workflow for studying ONE.

Detailed Protocol: LC-MS/MS-Based Detection and Quantification of ONE-Protein Adducts

This protocol provides a framework for the identification of ONE-modified proteins and the specific sites of adduction.

I. Sample Preparation

-

Cell Lysis: Lyse ONE-treated or control cells in a buffer containing protease inhibitors. A common choice is RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

Protein Precipitation: Precipitate proteins using a method like acetone or trichloroacetic acid (TCA) precipitation to remove interfering substances.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAM). This step is crucial to prevent artificial disulfide bond formation and to ensure consistent peptide generation.

-

Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

II. Enrichment of ONE-Adducted Peptides (Optional but Recommended)

For complex samples, enrichment of modified peptides can significantly improve detection. This can be achieved using affinity purification with antibodies specific to ONE adducts or by using chemical probes that react with the aldehyde or ketone group of ONE.

III. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Separation: Separate the peptide mixture using reverse-phase high-performance liquid chromatography (HPLC) with a gradient of increasing organic solvent (typically acetonitrile). This separates peptides based on their hydrophobicity.

-

Tandem Mass Spectrometry (MS/MS):

-

Full Scan (MS1): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all eluting peptides.

-

Fragmentation (MS2): The instrument selects the most abundant peptides from the MS1 scan and fragments them.

-

Fragment Ion Analysis: The m/z ratios of the fragment ions are measured.

-

IV. Data Analysis

-

Database Searching: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

-

Identification of ONE Adducts: The search parameters should include the mass shift corresponding to the specific ONE adduct being investigated (e.g., +138 Da for a ketoamide adduct on lysine).

-

Site Localization: The software will analyze the fragment ion spectra to determine the specific amino acid residue that is modified.

-

Quantification: For quantitative proteomics experiments (e.g., using SILAC or label-free quantification), the relative abundance of the ONE-adducted peptides can be determined between different experimental conditions.

Future Perspectives and Unanswered Questions

While significant progress has been made in understanding the role of ONE in oxidative stress, several key areas warrant further investigation:

-

Specificity of ONE Adduction: What determines the specific protein targets of ONE in a cellular context? Is it simply a matter of protein abundance and residue accessibility, or are there more subtle regulatory mechanisms at play?

-

Reversibility and Repair: The discovery that ONE adducts can be reversible opens up new avenues of research into the cellular machinery responsible for removing these modifications. Identifying these "de-adducting" enzymes could provide novel therapeutic targets.

-

ONE-Specific Signaling Pathways: While much can be inferred from studies on HNE, a more detailed and direct elucidation of the signaling pathways specifically modulated by ONE is needed.

-

Therapeutic Targeting: Can we develop strategies to selectively inhibit the formation of ONE, enhance its detoxification, or block its interaction with key cellular targets?

References

-

Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia. PubMed Central. [Link]

-

DNA Damage and Repair in Thyroid Physiology and Disease. Oxford Academic. [Link]

-

A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. PubMed. [Link]

-

4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. PubMed Central. [Link]

-

Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid. PubMed Central. [Link]

-

Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]

-

4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. ResearchGate. [Link]

-

Stable histone adduction by 4-oxo-2-nonenal: a potential link between oxidative stress and epigenetics. PubMed. [Link]

-

The Appearance of 4-Hydroxy-2-Nonenal (HNE) in Squamous Cell Carcinoma of the Oropharynx. PubMed Central. [Link]

-

Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders. PubMed. [Link]

-

4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. PubMed. [Link]

-

Lipid Oxidation Products on Inflammation-Mediated Hypertension and Atherosclerosis: A Mini Review. Frontiers. [Link]

-

4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. Taylor & Francis Online. [Link]

-

4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells. PubMed Central. [Link]

-

The "Two-Faced" Effects of Reactive Oxygen Species and the Lipid Peroxidation Product 4-Hydroxynonenal in the Hallmarks of Cancer. MDPI. [Link]

-

Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders. ResearchGate. [Link]

-

4-Hydroxy-2-nonenal induces calcium overload via the generation of reactive oxygen species in isolated rat cardiac myocytes. PubMed. [Link]

-

Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spect. Ulster University's Research Portal. [Link]

-

Review Article Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE). ScienceOpen. [Link]

-

Chemoproteomics Reveals Chemical Diversity and Dynamics of 4-Oxo-2-nonenal Modifications in Cells. PubMed Central. [Link]

-

Short Overview on the Involvement of Lipid Peroxidation Product 4-Hydroxynonenal in Diverse Pathways of Cell Death. IMR Press. [Link]

-

4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. Semantic Scholar. [Link]

-

4-Oxo-2-Nonenal- and Agitation-Induced Aggregates of -Synuclein and Phosphorylated. Semantic Scholar. [Link]

-

Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction. MDPI. [Link]

-

Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. PubMed Central. [Link]

-

Lipid Peroxidation By-Product 4-Hydroxy-2-Nonenal (4-HNE) Induces Insulin Resistance in Skeletal Muscle through Both Carbonyl and Oxidative Stress. Oxford Academic. [Link]

-

Detrimental Effects of Lipid Peroxidation in Type 2 Diabetes: Exploring the Neutralizing Influence of Antioxidants. PubMed Central. [Link]

Sources

- 1. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Chemoproteomics Reveals Chemical Diversity and Dynamics of 4-Oxo-2-nonenal Modifications in Cells - PMC [pmc.ncbi.nlm.nih.gov]